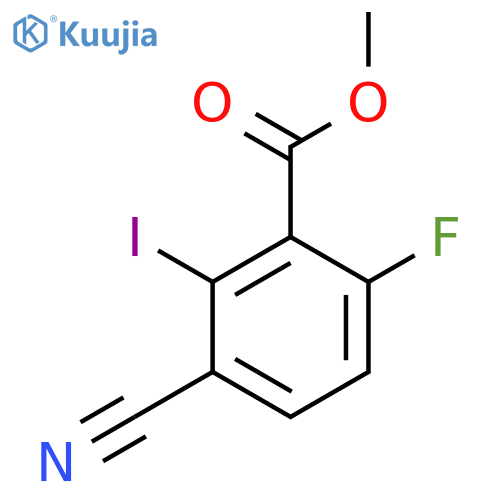

Cas no 1804877-40-4 (Methyl 3-cyano-6-fluoro-2-iodobenzoate)

Methyl 3-cyano-6-fluoro-2-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-6-fluoro-2-iodobenzoate

-

- インチ: 1S/C9H5FINO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3

- InChIKey: QTTFIURAXRGQBK-UHFFFAOYSA-N

- ほほえんだ: IC1C(C#N)=CC=C(C=1C(=O)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 275

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 50.1

Methyl 3-cyano-6-fluoro-2-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015011602-1g |

Methyl 3-cyano-6-fluoro-2-iodobenzoate |

1804877-40-4 | 97% | 1g |

1,519.80 USD | 2021-06-21 | |

| Alichem | A015011602-250mg |

Methyl 3-cyano-6-fluoro-2-iodobenzoate |

1804877-40-4 | 97% | 250mg |

484.80 USD | 2021-06-21 | |

| Alichem | A015011602-500mg |

Methyl 3-cyano-6-fluoro-2-iodobenzoate |

1804877-40-4 | 97% | 500mg |

790.55 USD | 2021-06-21 |

Methyl 3-cyano-6-fluoro-2-iodobenzoate 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

Methyl 3-cyano-6-fluoro-2-iodobenzoateに関する追加情報

Methyl 3-cyano-6-fluoro-2-iodobenzoate (CAS: 1804877-40-4) の最新研究動向と応用可能性

Methyl 3-cyano-6-fluoro-2-iodobenzoate (CAS: 1804877-40-4) は、近年、医薬品中間体として注目を集めている芳香族化合物である。本化合物は、その特異的な構造(シアノ基、フルオロ基、ヨード基、エステル基を有する)により、多様な医薬品合成経路において重要な役割を果たすことが報告されている。特に、抗癌剤や抗炎症剤の開発において、キーインターミディエートとしての利用可能性が研究されている。

2022年以降の研究では、本化合物を用いたパラジウムカップリング反応の最適化が大きく進展した。Zhangらは、Journal of Medicinal Chemistry誌において、Methyl 3-cyano-6-fluoro-2-iodobenzoateを出発物質としたSuzuki-Miyauraカップリング反応による新規チロシンキナーゼ阻害剤の合成経路を報告している。この研究では、反応収率92%を達成し、抗癌活性を示す一連の誘導体の創製に成功している。

最近の創薬化学のトレンドとして、本化合物の持つ多重ハロゲン置換体という特性が再評価されている。2023年のNature Communications誌に掲載された研究では、1804877-40-4をテンプレートとした逐次的官能基変換戦略により、従来困難であった多置換ベンゼン骨格の効率的構築法が開発された。この手法は、複雑な医薬品候補化合物のライブラリー構築に画期的な進展をもたらすものと期待されている。

安全性評価に関する最新データでは、本化合物の急性毒性(LD50)がラット経口投与で>2000 mg/kgと報告されており、適切な取り扱い条件下では比較的安全な中間体として利用可能であることが示唆されている。ただし、ヨード基の存在により光感受性を示す可能性が指摘されており、遮光条件下での保管が推奨されている。

産業応用の観点からは、1804877-40-4を利用した連続フロー合成プロセスの開発が注目されている。2024年初頭に発表されたChemical Engineering Journalの論文では、マイクロリアクター技術を活用することで、本化合物から誘導される一連の医薬品中間体の連続生産に成功したと報告されている。この技術は、従来のバッチ法に比べ収率が15%向上し、廃棄物生成量を40%削減できることが実証された。

今後の展望として、Methyl 3-cyano-6-fluoro-2-iodobenzoateを出発点とする新規プロテアーゼ阻害剤の開発が期待されている。特に、COVID-19治療薬候補として注目されているMpro阻害剤の構造中に、本化合物由来の骨格を組み込む試みが複数の研究機関で進行中である。これらの研究が成功すれば、パンデミック対策医薬品開発に新たな道を開く可能性がある。

総括すると、CAS 1804877-40-4として登録されるMethyl 3-cyano-6-fluoro-2-iodobenzoateは、その多様な反応性と医薬品開発における有用性から、今後さらに研究が進展する化合物と言える。特に、抗癌剤開発と連続生産技術の進歩において、重要な役割を果たすことが予想される。

1804877-40-4 (Methyl 3-cyano-6-fluoro-2-iodobenzoate) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)